molecular formula C10H16O4 B11745455 1,6-Dimethyl 2,5-dimethylhex-2-enedioate

1,6-Dimethyl 2,5-dimethylhex-2-enedioate

Cat. No.: B11745455
M. Wt: 200.23 g/mol
InChI Key: ZXXDDSPXEBOXDR-UHFFFAOYSA-N
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Description

1,6-Dimethyl 2,5-dimethylhex-2-enedioate is an organic compound with the molecular formula C10H16O4. It is characterized by its ester functional groups and a conjugated diene system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Dimethyl 2,5-dimethylhex-2-enedioate can be synthesized through several methods. One common approach involves the esterification of 2,5-dimethylhex-2-enedioic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,6-Dimethyl 2,5-dimethylhex-2-enedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,6-Dimethyl 2,5-dimethylhex-2-enedioate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl 2,5-dimethylhex-2-enedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in various biochemical processes. The conjugated diene system may also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • Dimethyl 2,5-dimethylhex-2-enedioate
  • 2,5-Dimethylhex-2-enedioic acid
  • 2,5-Dimethylhex-2-enediol

Uniqueness: 1,6-Dimethyl 2,5-dimethylhex-2-enedioate stands out due to its specific ester configuration and conjugated diene system, which confer unique chemical properties and reactivity.

Properties

IUPAC Name

dimethyl 2,5-dimethylhex-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h5,8H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXDDSPXEBOXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C(C)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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